ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
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Overview
Description
Ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives
Mechanism of Action
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate . For instance, certain conditions might enhance or inhibit its interaction with its targets, alter its pharmacokinetic properties, or affect its chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves the reaction of the chromen-4-one intermediate with a bromophenol derivative, often using a coupling reagent such as a palladium catalyst.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((3-(2-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
- Ethyl 2-((3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
- Ethyl 2-((3-(2-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
Uniqueness
Ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is unique due to the presence of the bromophenoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
ethyl 2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-3-24-18(22)11-25-13-8-9-14-17(10-13)26-12(2)20(19(14)23)27-16-7-5-4-6-15(16)21/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZCDOLNOPLMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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